An In-depth Technical Guide to the Synthesis of Diphosphomethylphosphonic Acid Adenosyl Ester (AMP-PCP)
An In-depth Technical Guide to the Synthesis of Diphosphomethylphosphonic Acid Adenosyl Ester (AMP-PCP)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Diphosphomethylphosphonic acid adenosyl ester, commonly known as Adenosine 5'-(β,γ-methylenediphosphonate) or AMP-PCP, is a pivotal non-hydrolyzable analog of adenosine triphosphate (ATP). Its resistance to enzymatic cleavage by ATPases and kinases makes it an invaluable tool in biochemical and pharmacological research.[1][2][3] This guide provides a comprehensive overview of the synthetic pathways for AMP-PCP, detailing both established chemical synthesis methodologies and exploring potential enzymatic routes. By elucidating the underlying principles and offering detailed protocols, this document aims to equip researchers with the necessary knowledge to synthesize and utilize this critical molecule in their investigations of ATP-dependent processes.
Introduction: The Significance of Non-Hydrolyzable ATP Analogs
Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of biological processes through the transfer of its phosphate groups.[4][] However, the inherent lability of the phosphoanhydride bonds in ATP presents a challenge for studying the intricate mechanisms of ATP-dependent enzymes. To overcome this, researchers rely on non-hydrolyzable ATP analogs, which mimic the structure of ATP but are resistant to enzymatic cleavage.[1][6]
Among these, AMP-PCP is particularly noteworthy. The replacement of the oxygen atom between the β and γ phosphates with a methylene group renders the molecule resistant to hydrolysis, effectively "trapping" enzymes in their ATP-bound conformational state.[1] This property allows for the detailed structural and functional characterization of enzymes that are otherwise transiently associated with ATP.[3] Consequently, AMP-PCP has found widespread application in fields ranging from structural biology to drug discovery, aiding in the elucidation of enzyme mechanisms and the screening for novel inhibitors.[1][7][8]
Chemical Synthesis Pathway of AMP-PCP
The chemical synthesis of AMP-PCP is a multi-step process that typically involves the coupling of an activated adenosine monophosphate (AMP) derivative with methylenebis(phosphonic acid). The general strategy is to first activate the phosphate of AMP to make it a good leaving group, followed by nucleophilic attack by the methylenebis(phosphonate).
Activation of Adenosine Monophosphate (AMP)
A common method for activating AMP is its conversion to adenosine 5'-phosphorimidazolide (ImpA).[9] This is achieved by reacting AMP with imidazole in the presence of a coupling agent, such as triphenylphosphine and 2,2'-dipyridyldisulfide.[9]
Diagram of the AMP Activation Pathway
Caption: Activation of AMP to ImpA.
Coupling with Methylenebis(phosphonic acid)
The activated ImpA is then reacted with the tetrabutylammonium salt of methylenebis(phosphonic acid) in a polar aprotic solvent like dimethylformamide (DMF). The imidazole group of ImpA is displaced by one of the phosphonate groups of methylenebis(phosphonic acid), forming the desired P-C-P bridge.
Diagram of the Coupling Reaction
Caption: Coupling of ImpA with methylenebis(phosphonic acid).
Detailed Experimental Protocol: Chemical Synthesis of AMP-PCP
This protocol is a synthesized methodology based on established procedures for the synthesis of related nucleotide analogs.[9][10]
Materials and Reagents
| Reagent | Supplier | Purity |
| Adenosine 5'-monophosphate (AMP) | Sigma-Aldrich | ≥99% |
| Triphenylphosphine | Sigma-Aldrich | ≥99% |
| 2,2'-Dipyridyldisulfide | Sigma-Aldrich | ≥98% |
| Imidazole | Sigma-Aldrich | ≥99% |
| Triethylamine | Sigma-Aldrich | ≥99.5% |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 99.8% |
| Methylenebis(phosphonic acid) | Sigma-Aldrich | 98% |
| Tetrabutylammonium hydroxide solution | Sigma-Aldrich | 40% in H₂O |
| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7% |
| Sodium perchlorate | Sigma-Aldrich | ≥98% |
| Acetone | Fisher Scientific | ACS Grade |
Step-by-Step Methodology
Step 1: Synthesis of Adenosine 5'-phosphorimidazolide (ImpA) [9]
-
In a fume hood, dissolve 174 mg (0.5 mmol) of AMP in 15 ml of anhydrous DMF.
-
In a separate flask, dissolve 262 mg (1 mmol) of triphenylphosphine, 220 mg (1 mmol) of 2,2'-dipyridyldisulfide, and 170 mg (2.5 mmol) of imidazole in 15 ml of anhydrous DMF and 0.9 ml (2.5 mmol) of triethylamine.
-
Add the AMP solution dropwise to the vigorously stirred triphenylphosphine-containing solution.
-
Cover the reaction vessel and stir for 1.5 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture to a solution of 2.5 g of sodium perchlorate in 125 ml of acetone.
-
Cool the mixture at -20°C for 30 minutes to facilitate precipitation.
-
Centrifuge the mixture to collect the precipitate, wash with acetone, and dry under vacuum.
Step 2: Preparation of Methylenebis(phosphonic acid) Tetrabutylammonium Salt
-
Dissolve methylenebis(phosphonic acid) in water.
-
Neutralize the solution by the dropwise addition of tetrabutylammonium hydroxide solution until a pH of 7.5 is reached.
-
Lyophilize the solution to obtain the tetrabutylammonium salt as a solid.
Step 3: Coupling Reaction to form AMP-PCP
-
Dissolve the dried ImpA from Step 1 in anhydrous DMF.
-
Add a 1.5 molar excess of the methylenebis(phosphonic acid) tetrabutylammonium salt to the ImpA solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by HPLC.
Step 4: Purification of AMP-PCP
-
Dilute the reaction mixture with water and apply it to a DEAE-cellulose column equilibrated with a low concentration ammonium bicarbonate buffer (e.g., 50 mM, pH 7.5).
-
Elute the product using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 50 mM to 1 M).
-
Collect fractions and analyze by HPLC to identify those containing pure AMP-PCP.
-
Pool the pure fractions and lyophilize to remove the ammonium bicarbonate buffer.
-
The final product can be further purified by preparative HPLC if necessary.
Potential Enzymatic Synthesis Pathway
While a dedicated biosynthetic pathway for AMP-PCP is not known to occur naturally, it is conceivable to devise an enzymatic synthesis route by leveraging enzymes involved in phosphonate biosynthesis.[11] The core of this pathway would be the formation of the C-P bond, a reaction catalyzed by enzymes such as phosphoenolpyruvate (PEP) mutase.[11][12]
A hypothetical enzymatic pathway could involve the following steps:
-
Phosphorylation of a methylenebis(phosphonate) precursor: A kinase could potentially phosphorylate a suitable precursor to generate a reactive intermediate.
-
Coupling to AMP: An enzyme with ligase activity could then catalyze the condensation of the phosphorylated intermediate with AMP.
Diagram of a Hypothetical Enzymatic Pathway
Caption: A hypothetical enzymatic synthesis of AMP-PCP.
It is important to note that this enzymatic pathway is speculative and would require significant research to identify and engineer the appropriate enzymes. However, with the advancements in synthetic biology and enzyme engineering, such a route may become feasible in the future.
Conclusion
The synthesis of Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP) is a critical process for enabling a wide range of biochemical and pharmacological studies. While chemical synthesis remains the primary route for obtaining this valuable ATP analog, the exploration of enzymatic pathways presents an exciting avenue for future research. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize and utilize AMP-PCP to unravel the complexities of ATP-dependent biological systems.
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